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Compound of Interest

Compound Name: 3-bromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1286446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and

synthetic aspects of bromo-substituted 1H-pyrrolo[3,2-c]pyridines, a class of heterocyclic

compounds of significant interest in medicinal chemistry. While the specific X-ray crystal

structure of 3-bromo-1H-pyrrolo[3,2-c]pyridine is not publicly available at the time of this

writing, this document leverages crystallographic data from the closely related isomer, 5-bromo-

1H-pyrrolo[2,3-b]pyridine, to provide insights into the molecular architecture of this scaffold.

Furthermore, detailed experimental protocols for the synthesis of the 6-bromo-1H-pyrrolo[3,2-

c]pyridine isomer are presented, alongside a discussion of the biological significance of the 1H-

pyrrolo[3,2-c]pyridine core as a tubulin polymerization inhibitor. This guide is intended to be a

valuable resource for researchers engaged in the design and development of novel

therapeutics based on this privileged heterocyclic system.

Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the well-known 7-azaindole, is a key

structural motif in numerous biologically active molecules. The introduction of a bromine atom

onto this heterocyclic core provides a versatile handle for further chemical modifications,

making bromo-substituted pyrrolopyridines valuable intermediates in drug discovery programs.

Understanding the precise three-dimensional arrangement of atoms in these molecules

through X-ray crystallography is crucial for structure-based drug design. This guide aims to
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consolidate the available structural and synthetic knowledge to facilitate further research in this

area.

X-ray Crystallographic Data of a Representative
Isomer
As a proxy for the crystallographic structure of 3-bromo-1H-pyrrolo[3,2-c]pyridine, we

present the data for the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The data,

sourced from a study published by the National Institutes of Health (NIH), reveals the key

geometric parameters of a bromo-azaindole system.[1]

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₇H₅BrN₂

Formula Weight 197.04

Temperature 100 K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 8.9082 (4) Å

b 13.3632 (6) Å

c 5.8330 (3) Å

α 90°

β 103.403 (5)°

γ 90°

Volume 675.47 (6) Å³

Z 4

Density (calculated) 1.938 Mg/m³

Absorption Coefficient 6.00 mm⁻¹

F(000) 384

Data Collection

Diffractometer Oxford Diffraction Xcalibur, Sapphire2 CCD

Theta range for data collection 3.66 to 25.00°

Index ranges -10<=h<=10, -15<=k<=15, -6<=l<=6

Reflections collected 3977
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Independent reflections 1185 [R(int) = 0.022]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1185 / 0 / 91

Goodness-of-fit on F² 1.13

Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.092

R indices (all data) R1 = 0.040, wR2 = 0.096

Table 1: Crystal data and structure refinement details for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Experimental Protocols
While crystallographic data for the title compound is elusive, synthetic procedures for related

isomers are well-documented. The following section details the synthesis of 6-bromo-1H-

pyrrolo[3,2-c]pyridine, as described in a 2024 publication on novel colchicine-binding site

inhibitors.[2]

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
Reaction Scheme:

(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide → 6-bromo-1H-pyrrolo[3,2-

c]pyridine

Materials:

(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (3.97 g, 13.8 mmol)

Iron powder (3.11 g, 55.7 mmol)

Acetic acid (80 mL)

Aqueous sodium carbonate
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Ethyl acetate

Brine

Anhydrous Na₂SO₄

Procedure:

To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron

powder, and acetic acid.

Stir the reaction mixture for 5 hours at 100 °C.

After cooling, filter the reaction mixture and concentrate it in vacuo.

Adjust the pH of the residue to 8 with aqueous sodium carbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-
pyrrolo[3,2-c]pyridine
Materials:

6-bromo-1H-pyrrolo[3,2-c]pyridine (0.06 g, 0.3 mmol)

3,4,5-trimethoxyphenylboronic acid (0.13 g, 0.6 mmol)

K₂CO₃ (0.083 g, 0.6 mmol)

Pyridine (0.071 g, 0.9 mmol)

Cu(OAc)₂ (0.12 g, 0.6 mmol)

1,4-dioxane (15 mL)
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Procedure:

Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, K₂CO₃,

pyridine, and Cu(OAc)₂ in 1,4-dioxane.

Stir the mixture in a microwave reactor for 30 minutes at 85 °C.

Upon completion, extract the mixture with ethyl acetate (3 x 25 mL).

Combine the organic layers, dry, and concentrate to yield the product.[2]

Visualized Workflows and Pathways
Synthetic Workflow for 1H-pyrrolo[3,2-c]pyridine
Derivatives
The following diagram illustrates the synthetic pathway for the creation of 6-aryl-1-(3,4,5-

trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activities.[2]
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Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

Suzuki Cross-Coupling for Final Products

Starting Material:
(E)-2-bromo-5-(2-(dimethylamino)vinyl)

-4-nitropyridine-1-oxide

Reaction with Iron powder
and Acetic Acid at 100°C

Intermediate:
6-bromo-1H-pyrrolo[3,2-c]pyridine

Microwave-assisted reaction with
3,4,5-trimethoxyphenylboronic acid,

K2CO3, Pyridine, and Cu(OAc)2

Intermediate:
6-bromo-1-(3,4,5-trimethoxyphenyl)

-1H-pyrrolo[3,2-c]pyridine

Suzuki cross-coupling with
substituted phenylboronic acid,

K2CO3, and Pd(PPh3)4

Final Products:
6-aryl-1-(3,4,5-trimethoxyphenyl)

-1H-pyrrolo[3,2-c]pyridines

Click to download full resolution via product page

Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1286446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway: Tubulin Polymerization Inhibition
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of

tubulin polymerization, acting at the colchicine-binding site. This disruption of microtubule

dynamics leads to cell cycle arrest and apoptosis in cancer cells.[2]

Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives

1H-pyrrolo[3,2-c]pyridine
Derivative

αβ-Tubulin Dimers

Binds to colchicine site

Polymerization

Inhibits

Microtubule

Depolymerization

Disruption of
Microtubule Dynamics

G2/M Phase
Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10791102/
https://www.benchchem.com/product/b1286446?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
The 1H-pyrrolo[3,2-c]pyridine nucleus represents a promising scaffold for the development of

novel therapeutic agents, particularly in the oncology space. While a definitive X-ray crystal

structure for 3-bromo-1H-pyrrolo[3,2-c]pyridine remains to be elucidated, the crystallographic

data of its isomers provide a solid foundation for computational modeling and structure-based

design. The synthetic protocols outlined herein offer a clear path to accessing a variety of

substituted analogs for biological evaluation. Future work should focus on obtaining single

crystals of 3-bromo-1H-pyrrolo[3,2-c]pyridine to provide a more complete understanding of

its structural features and further empower drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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